

solubility of LG50643 in different solvents

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Compound of Interest

Compound Name: LG50643

Cat. No.: B1675217

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Technical Guide: Physicochemical Properties and Biological Context of **LG50643**

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available information regarding the solubility and potential biological significance of the chemical entity identified as **LG50643**. Through an in-depth analysis of its structural components and related compounds, this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to facilitate further investigation and application of this molecule. The compound associated with the identifier **LG50643** is understood to be 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one, as identified by its CAS number 1350643-73-0[1].

Physicochemical Properties

A complete, experimentally determined solubility profile for **LG50643** in a range of solvents is not publicly available. However, by examining the solubility of its core structural motifs—isoquinoline and purine—we can infer its likely solubility characteristics.

Inferred Solubility Profile

The structure of **LG50643** is a composite of three main components: an isoquinolinone core, a purine moiety, and a tetrahydropyran (THP) group.

- **Isoquinoline Core:** Isoquinoline itself is a colorless, hygroscopic liquid that is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, acetone, and diethyl ether[2][3]. It is also soluble in dilute acids[2][3]. Derivatives of isoquinoline often retain this preference for organic solvents[4][5][6].
- **Purine Moiety:** Purine is a water-soluble, heterocyclic aromatic organic compound[7][8]. However, the solubility of purine derivatives can vary significantly based on the nature and position of their substituents[8][9][10].
- **Tetrahydropyran (THP) Group:** The THP group is a common protecting group in organic synthesis, often employed to enhance the solubility of a molecule in organic solvents[11].

Considering these components, it is anticipated that **LG50643** will exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. A precursor molecule, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, has been reported to be soluble in acetonitrile[12]. This further supports the expectation of solubility in polar aprotic solvents.

Table 1: Predicted Solubility of **LG50643** in Various Solvents

Solvent Class	Predicted Solubility	Rationale
Aqueous Solvents		
Water	Low	The large, hydrophobic aromatic isoquinolinone and phenyl groups are likely to dominate, leading to poor water solubility, despite the presence of polar purine moiety.
Buffered Solutions	pH-dependent	The basic nitrogen atoms in the purine and isoquinoline rings may become protonated at acidic pH, potentially increasing aqueous solubility.
Organic Solvents		
Polar Protic		
Ethanol, Methanol	Moderate to High	The presence of polar functional groups suggests potential for hydrogen bonding and good solvation.
Polar Aprotic		
DMSO, DMF	High	These are strong, versatile solvents capable of dissolving a wide range of organic molecules.
Acetonitrile	Moderate to High	A related precursor is soluble in acetonitrile[12].
Non-polar		
Hexane, Toluene	Low to Moderate	The overall polarity of the molecule may limit solubility in highly non-polar solvents.

Chlorinated

Dichloromethane

Moderate to High

Often a good solvent for complex organic molecules.

Experimental Protocols

While specific experimental protocols for determining the solubility of **LG50643** are not available, a general and widely accepted method is the Shake-Flask Method.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

- **Preparation of Saturated Solution:** Add an excess amount of **LG50643** to a known volume of the desired solvent in a sealed vial. The excess solid should be visually apparent.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the solution by centrifugation or filtration.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
- **Analysis:** Determine the concentration of **LG50643** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Biological Context and Signaling Pathways

Direct studies on the biological activity and signaling pathway involvement of **LG50643** are not present in the public domain. However, the structural similarity of its precursor, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, to compounds investigated for their antitumor activities suggests a potential role in cancer-related signaling pathways[13][14]. The synthesis of derivatives of this precursor was aimed at evaluating their cytotoxicity against

various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer)[14]. This suggests that **LG50643** could potentially interact with pathways crucial for cancer cell proliferation, survival, or metastasis.

Hypothesized Signaling Pathway Involvement

Given the general role of isoquinolinone and purine analogs in oncology, a hypothetical workflow for investigating the biological activity of **LG50643** is presented below.



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Caption: Hypothetical workflow for investigating the biological activity of **LG50643**.

This diagram outlines a logical progression from initial cell-based screening to identify cytotoxic effects, followed by target identification using biochemical and proteomic approaches, and culminating in the elucidation of the specific signaling pathways affected by **LG50643**.

Conclusion

While direct experimental data for **LG50643** is scarce, a systematic analysis of its chemical structure provides a strong basis for predicting its solubility and formulating hypotheses about its biological activity. The compound is likely to be soluble in a range of organic solvents and may possess antitumor properties, making it a candidate for further investigation in cancer research. The provided experimental protocol and hypothetical workflow offer a roadmap for

future studies to fully characterize the physicochemical properties and biological functions of **LG50643**.

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